molecular formula C10H12ClF2N3 B1476352 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine CAS No. 2005857-41-8

4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine

Cat. No. B1476352
CAS RN: 2005857-41-8
M. Wt: 247.67 g/mol
InChI Key: VCAZYLUJPCGFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine, also known as 4-chloro-6-difluoropiperidinyl-2-methylpyrimidine or 4-CFMP, is an organofluorine compound with a wide range of applications in scientific research. It is a highly reactive and versatile compound that can be used in a variety of applications, including as a building block in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. 4-CFMP is also used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of nanomaterials.

Scientific Research Applications

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

This compound has been utilized as an inhibitor of GSK-3, a protein kinase involved in numerous cellular processes. GSK-3 inhibition by this molecule can lead to neuroprotective effects and is being explored for its potential to prevent neuronal cell death induced by the PI3-kinase pathway . It may also have applications in reducing infarct size and preventing cardiac ischemia .

Cancer Research

The inhibitory effect on GSK-3β makes this compound a candidate for cancer research, particularly in studying its role in cell cycle regulation and cell proliferation. It has been used to inhibit GSK-3β in human brain microvascular endothelial cell lines and colorectal cancer cells, providing insights into the development of cancer therapies .

Neurodegenerative Diseases

Due to its neuroprotective properties, this compound is being researched for its application in the treatment of neurodegenerative diseases. By inhibiting GSK-3, it may help in the development of treatments for conditions such as Alzheimer’s disease, where GSK-3 is implicated in the disease pathology .

Cardiovascular Diseases

The potential of this compound to act as a cardioprotective agent is being investigated. Its use in preclinical models suggests that it could be beneficial in reducing the damage caused by cardiac ischemia, which is a leading cause of heart attacks .

Drug Development

As a synthetic intermediate, this compound is valuable in the synthesis of more complex molecules that can be used as pharmaceuticals. Its structure allows for the addition of various functional groups, making it a versatile building block in medicinal chemistry .

Molecular Biology Studies

In molecular biology, this compound can be used to study the signaling pathways involving GSK-3. It serves as a tool to dissect the complex network of intracellular signals and understand how GSK-3 activity affects various biological processes .

properties

IUPAC Name

4-chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c1-7-14-8(11)5-9(15-7)16-4-2-3-10(12,13)6-16/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZYLUJPCGFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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